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Introduction

Iodoethyne (HC≡CI), the simplest of the iodoalkynes, is a molecule of significant interest in

organic synthesis and materials science. Its polarized carbon-iodine bond and reactive alkyne

functionality make it a versatile building block for the introduction of the ethynyl group and the

construction of more complex molecular architectures. This technical guide provides a

comprehensive overview of the discovery, history, synthesis, and physicochemical properties of

iodoethyne, tailored for researchers and professionals in the chemical and pharmaceutical

sciences.

Historical Context and Discovery
While the precise moment of the first synthesis of iodoethyne is not definitively documented in

a singular landmark publication, its origins are intrinsically linked to the burgeoning field of

acetylene chemistry in the 19th century. Acetylene (C₂H₂) itself was first discovered by Edmund

Davy in 1836 and later rediscovered and named by the French chemist Marcellin Berthelot in

1860.[1] The latter half of the 19th century saw a surge in the exploration of acetylene's

reactivity, including its reactions with halogens.

Early investigations into the reactions of acetylene with iodine and iodine-containing

compounds likely led to the formation of iodoethyne, although it may not have been isolated or

characterized as a distinct compound at the time. The systematic study of haloalkanes and
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their synthesis also gained momentum during this period, providing the foundational knowledge

for the preparation of compounds like iodoethyne.[2] It is plausible that iodoethyne was first

prepared as an intermediate or as part of a mixture in the late 19th or early 20th century during

studies on the halogenation of acetylene.

Physicochemical Properties
Iodoethyne is a linear molecule with a carbon-carbon triple bond and a terminal iodine atom.

Its physical and chemical properties are summarized in the tables below.

Table 1: General and Spectroscopic Properties of
Iodoethyne

Property Value

Molecular Formula C₂HI

Molar Mass 151.93 g/mol

Appearance Colorless gas or volatile liquid

Boiling Point Not well-defined, decomposes

¹H NMR Chemical Shift δ ~2.0-3.0 ppm (estimated)

¹³C NMR Chemical Shift
C-I: δ ~20-40 ppm; C-H: δ ~70-90 ppm

(estimated)

IR Spectroscopy (C≡C) 2100-2260 cm⁻¹ (weak to medium)

IR Spectroscopy (C-I) ~500 cm⁻¹

Table 2: Structural Parameters of Iodoethyne and
Related Compounds
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Parameter Molecule Value Reference

Rotational Constant

(B₀)
Methyl Iodoacetylene 1259.02 Mc/sec [3]

C-I Bond Length 1-Iodoalkynes (typical) ~2.00 Å

C≡C Bond Length 1-Iodoalkynes (typical) ~1.20 Å

C-C≡C Bond Angle 1-Iodoalkynes (typical) 180°

H-C≡C Bond Angle 1-Iodoalkynes (typical) 180°

Note: Specific experimental data for iodoethyne is scarce; some values are typical for the

class of 1-iodoalkynes.

Modern Synthetic Protocols
While historical methods for the synthesis of iodoethyne are not well-documented, several

efficient and reliable modern protocols have been developed for the preparation of 1-

iodoalkynes. These methods offer good to excellent yields and tolerate a wide range of

functional groups.

Method 1: Iodination of Terminal Alkynes using N-
Iodosuccinimide (NIS)
This method involves the direct iodination of a terminal alkyne using N-iodosuccinimide as the

iodine source. The reaction can be effectively mediated by neutral alumina (Al₂O₃) or activated

by acetic acid.

Experimental Protocol (Al₂O₃ Mediated):

To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., dichloromethane),

add N-iodosuccinimide (1.2 mmol) and neutral alumina (Al₂O₃, 2.0 g).

Stir the mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring

the reaction by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of celite.
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Wash the celite pad with the solvent.

Concentrate the filtrate under reduced pressure to afford the crude 1-iodoalkyne.

Purify the crude product by column chromatography on silica gel.

Method 2: Grignard-based Iodination
This protocol involves the formation of an acetylide using a Grignard reagent, followed by

quenching with an iodine source.

Experimental Protocol:

To a solution of the terminal alkyne (1.0 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C,

add a solution of ethylmagnesium bromide (1.1 mmol) in THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Cool the mixture to 0 °C and add a solution of iodine (1.2 mmol) in THF dropwise.

Stir the reaction at room temperature for 1-2 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate

and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations
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Diagram 1: General Workflow for the Synthesis of 1-
Iodoalkynes via Iodination with NIS
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Caption: A generalized workflow for the synthesis of 1-iodoalkynes using N-iodosuccinimide.

Diagram 2: Reactivity of 1-Haloalkynes in Sonogashira
Coupling
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Click to download full resolution via product page

Caption: Schematic of the Sonogashira cross-coupling reaction involving a 1-haloalkyne.

Conclusion
Iodoethyne, a molecule with historical roots in the early exploration of acetylene chemistry,

continues to be a valuable tool in modern organic synthesis. While the specific details of its

initial discovery remain somewhat obscured by the passage of time, its utility is well-established

through the development of robust and efficient synthetic methodologies. The data and

protocols presented in this guide offer a comprehensive resource for researchers and

professionals seeking to leverage the unique reactivity of iodoethyne and other 1-iodoalkynes

in their scientific endeavors. Further research into the precise spectroscopic and structural

properties of iodoethyne will undoubtedly continue to refine our understanding and expand the

applications of this fundamental chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. upcommons.upc.edu [upcommons.upc.edu]

2. ethz.ch [ethz.ch]

3. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [The Discovery and Enduring Utility of Iodoethyne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083068#discovery-and-history-of-iodoethyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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